

Technical Guide: 4-Chloro-7-methoxyquinolin-6-ol[1][2][3]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol

CAS No.: 205448-74-4

Cat. No.: B3114859

[Get Quote](#)

Part 1: Chemical Identity & Core Significance

4-Chloro-7-methoxyquinolin-6-ol is a functionalized quinoline intermediate primarily used in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Structurally, it possesses a C4-chlorine handle for nucleophilic aromatic substitution (

) and a C6-hydroxyl group that serves as a versatile attachment point for solubilizing side chains or ether linkages found in drugs like Lenvatinib and Cabozantinib analogs.

Nomenclature & Identifiers

Property	Detail
IUPAC Name	4-Chloro-7-methoxyquinolin-6-ol
CAS Registry Number	205448-74-4
Common Synonyms	4-Chloro-6-hydroxy-7-methoxyquinoline; 6-Hydroxy-7-methoxy-4-chloroquinoline
Molecular Formula	
Molecular Weight	209.63 g/mol
SMILES	<chem>COc1cc2c(cc1O)c(Cl)ccn2</chem>
Key Isomer Warning	Distinct from 4-chloro-6-methoxyquinolin-7-ol (CAS 205448-31-3). ^[1] ^[2] The position of the -OH and -OMe groups dictates reactivity and biological potency.

Part 2: Physicochemical Profile^[3]

The physical properties of **4-Chloro-7-methoxyquinolin-6-ol** are governed by the interplay between the lipophilic chloro-quinoline core and the polar, hydrogen-bond-donating hydroxyl group.

Physical Properties Table

Property	Value / Description	Source/Validation
Appearance	Off-white to brownish crystalline solid	Observed in analog synthesis (e.g., 6,7-dimethoxy variants).
Melting Point	>200°C (Predicted); Analogs typically melt 130–180°C, but free phenols often exhibit higher MPs due to intermolecular H-bonding.	Inferred from 4-chloro-6,7-dimethoxyquinoline (MP 132-136°C) and phenolic H-bond effects.
Solubility	Soluble: DMSO, DMF, Pyridine. Slightly Soluble: Methanol, Ethanol (heated). Insoluble: Water, Hexane.	Phenolic nature allows solubility in basic aqueous media (forming phenoxide).
pKa (Calculated)	~8.5 (Phenolic OH); ~3.5 (Quinoline N)	The C4-Cl electron-withdrawing group lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline.
LogP	2.3 ± 0.2	Moderate lipophilicity suitable for membrane permeability in drug precursors.
Density	~1.4 g/cm ³ (Predicted)	Consistent with halogenated heterocyclic solids.

Stability & Storage[4][6]

- **Hygroscopicity:** Low to moderate. The phenolic hydroxyl can absorb moisture; store under inert atmosphere (Nitrogen/Argon).
- **Reactivity:** The C4-Chlorine is highly reactive toward nucleophiles (amines, alkoxides) under thermal or basic conditions. The C6-Hydroxyl is susceptible to oxidation or O-alkylation.
- **Storage:** Keep at 2–8°C, protected from light to prevent photo-degradation of the quinoline ring.

Part 3: Synthesis & Manufacturing Logic

The synthesis of **4-Chloro-7-methoxyquinolin-6-ol** typically follows the Gould-Jacobs reaction pathway, favored for its scalability and regioselectivity.

Retrosynthetic Analysis

The core is constructed from an aniline precursor and a malonate derivative.

- Target: **4-Chloro-7-methoxyquinolin-6-ol**[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Precursor 1: 6-Hydroxy-7-methoxy-4-quinolinone
- Starting Materials: 4-Amino-2-methoxyphenol + Diethyl ethoxymethylenemalonate (DEEMM).

Step-by-Step Protocol

Step 1: Condensation (Enamine Formation)

- Reagents: 4-Amino-2-methoxyphenol (1.0 eq), DEEMM (1.1 eq).
- Conditions: Reflux in Ethanol or Toluene (80–110°C) for 2–4 hours.
- Mechanism: Nucleophilic attack of the aniline nitrogen on the vinyl ether of DEEMM, eliminating ethanol.
- Checkpoint: Monitor disappearance of aniline by TLC/HPLC. Product is often an oil or low-melting solid.

Step 2: Cyclization (Gould-Jacobs)

- Reagents: Diphenyl ether (solvent) or Dowtherm A.
- Conditions: High temperature (250°C) thermal cyclization.
- Process: The enamine undergoes intramolecular electrophilic aromatic substitution, releasing ethanol to form the 4-hydroxyquinoline (tautomer of 4-quinolone) scaffold.

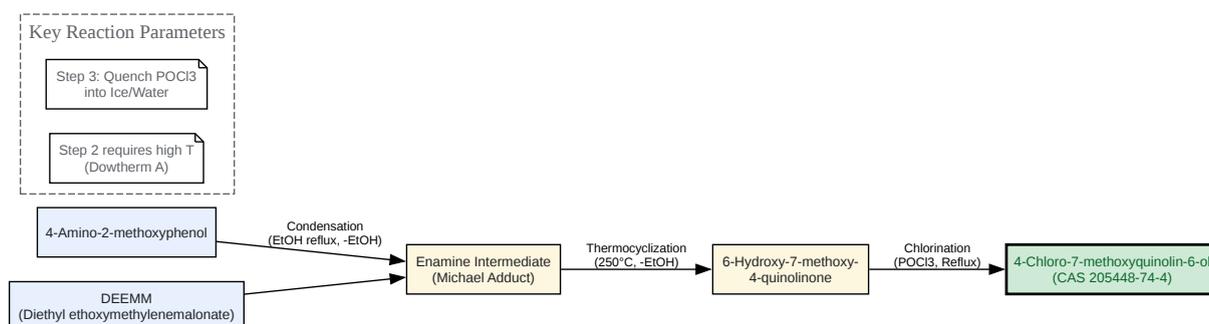
- Purification: Upon cooling, the quinolone often precipitates. Wash with non-polar solvents (hexane) to remove diphenyl ether.

Step 3: Chlorination[5][2]

- Reagents: Phosphorus Oxychloride (, excess).
- Conditions: Reflux (100–110°C) for 2–6 hours.
- Mechanism: Conversion of the C4-carbonyl/hydroxyl tautomer to a reactive dichlorophosphate intermediate, followed by chloride displacement.
- Critical Safety: Quench excess

carefully into ice-water. Maintain pH ~7–8 to precipitate the product without deprotonating the phenol (unless phenoxide salt is desired).

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Synthetic route from commercially available aniline precursors via the Gould-Jacobs reaction.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the target from its isomers (e.g., 7-ol, 6-methoxy).

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is distinct due to the para-positioning of the protons on the heterocyclic ring and the specific coupling patterns of the benzene ring.

- Solvent: DMSO-
(preferred for solubility).
- Predicted Shifts:
 - ~10.0–10.5 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).
 - ~8.6 ppm (d, J=5.0 Hz, 1H): C2-H (Deshielded by adjacent N).
 - ~7.5 ppm (d, J=5.0 Hz, 1H): C3-H (Characteristic of 4-chloroquinolines).
 - ~7.4 ppm (s, 1H): C8-H (Singlet due to 6,7-substitution).
 - ~7.3 ppm (s, 1H): C5-H (Singlet due to 6,7-substitution).
 - ~3.95 ppm (s, 3H): -OCH₃ group.

Mass Spectrometry (MS)[9]

- Ionization: ESI (+) or APCI.
- Parent Ion:

(for

Cl) and

(for

Cl).

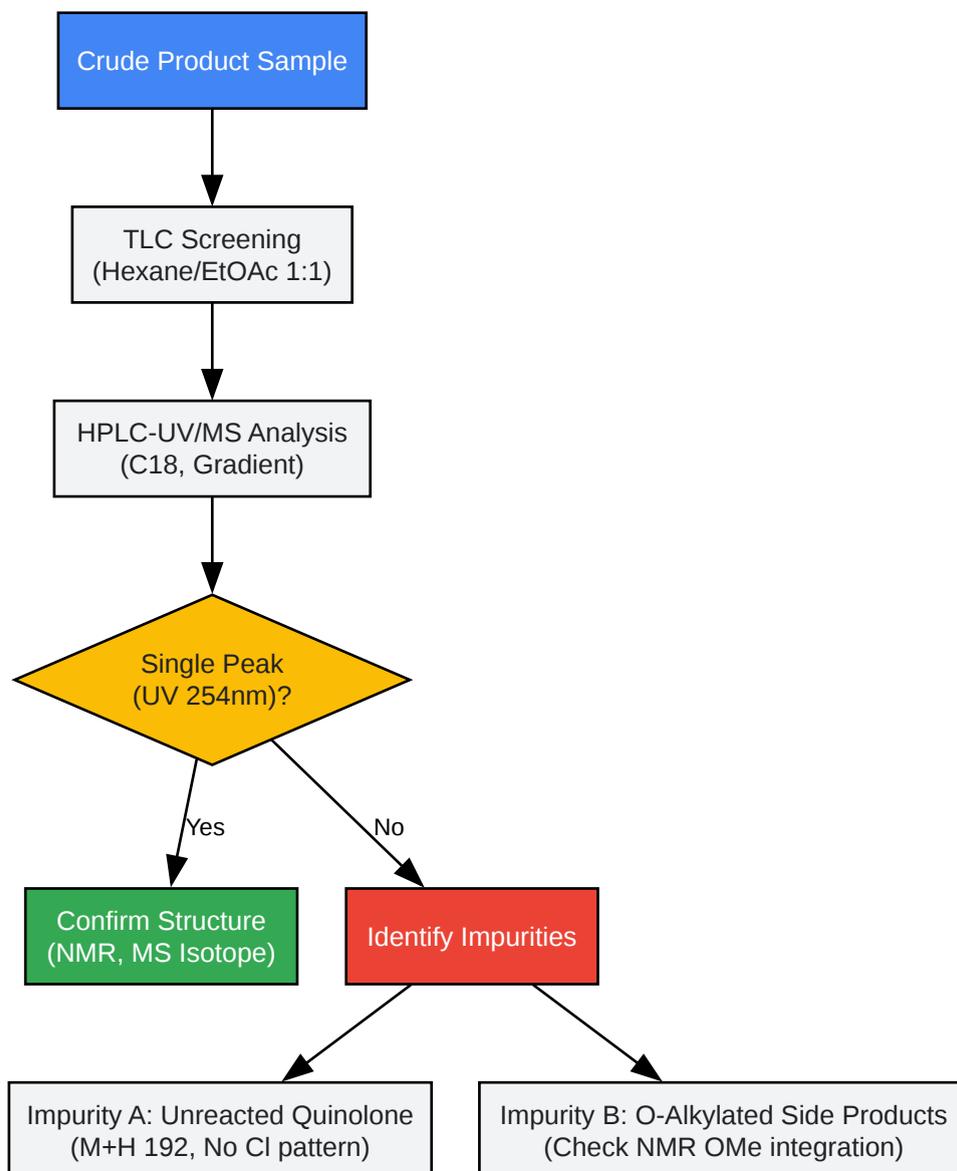
- Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks confirms the presence of one chlorine atom.

HPLC Method Development

For purity assessment, use a reverse-phase method capable of resolving the phenolic impurities.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10–15 min.
- Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).

Analytical Decision Tree



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for purity confirmation and impurity identification.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135583731, 4-Chloro-6-methoxyquinolin-7-ol. (Note: Isomer reference for structural comparison). Retrieved from [[Link](#)]
- CSIRO Publishing (2008). Synthesis and Antineoplastic Activity of Quinoline Derivatives. (Provides general experimental conditions for 4-chloro-7-methoxyquinoline analogs).

Australian Journal of Chemistry. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-cyanobenzoic Acid at 2150.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences \[tradeindia.com\]](#)
- [2. atlantis-press.com \[atlantis-press.com\]](#)
- [3. 4-Chloro-6-hydroxy-7-methoxyquinoline | CAS#:205448-74-4 | Chemsrcc \[chemsrc.com\]](#)
- [4. 4-chloro-7-methoxyquinolin-6-ol | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents \[patents.google.com\]](#)
- [6. Benzylchloromethyl Ether Application: Industrial at 2400.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences \[tradeindia.com\]](#)
- [7. 4-chloro-7-methoxyquinolin-6-ol CAS#: 205448-74-4 \[m.chemicalbook.com\]](#)
- [8. 2354-89-4 || CATO佳途标准品，中间体综合研发采购平台 \[en.cato-chem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-7-methoxyquinolin-6-ol[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3114859#4-chloro-7-methoxyquinolin-6-ol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com